molecular formula C8H19O5PSi B12064028 Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester

Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester

Cat. No.: B12064028
M. Wt: 254.29 g/mol
InChI Key: LDCDLUQMMWYKPC-UHFFFAOYSA-N
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Description

Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester is a chemical compound with the molecular formula C7H17O5PSi. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a trimethylsilyl ester group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester typically involves the reaction of acetic acid derivatives with trimethylsilyl reagents. One common method is the esterification of acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and trimethylsilanol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding phosphonic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

    Substitution: Nucleophiles such as halides or alkoxides are used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

    Hydrolysis: Acetic acid and trimethylsilanol.

    Substitution: Various substituted acetic acid derivatives.

    Oxidation: Phosphonic acids and related compounds.

Scientific Research Applications

Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and phosphonates.

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester involves its reactivity as an ester and a phosphonate. The trimethylsilyl group can be cleaved under specific conditions, releasing the active acetic acid derivative. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (trimethylsilyl)-: Similar in structure but lacks the dimethoxyphosphinyl group.

    Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a benzene ring and a trimethylsilyl ester group.

Uniqueness

Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester is unique due to the presence of both dimethoxyphosphinyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H19O5PSi

Molecular Weight

254.29 g/mol

IUPAC Name

trimethylsilyl 3-dimethoxyphosphorylpropanoate

InChI

InChI=1S/C8H19O5PSi/c1-11-14(10,12-2)7-6-8(9)13-15(3,4)5/h6-7H2,1-5H3

InChI Key

LDCDLUQMMWYKPC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCC(=O)O[Si](C)(C)C)OC

Origin of Product

United States

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